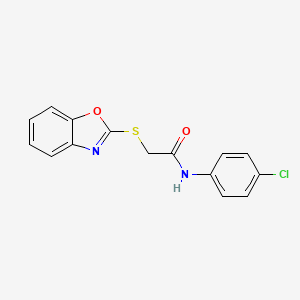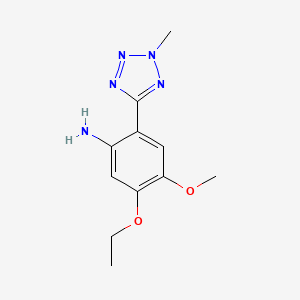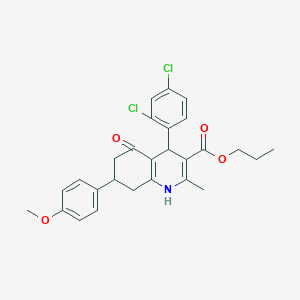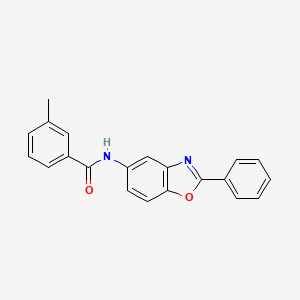
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its ability to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the selective inhibition of certain enzymes and receptors. The compound has been shown to selectively inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. It has also been shown to selectively inhibit certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride are dependent on the specific enzymes and receptors that it selectively inhibits. The compound has been shown to have anti-proliferative effects on certain cancer cells, and has been studied for its potential applications in the treatment of cancer. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to selectively inhibit certain receptors involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes and receptors, allowing for the study of specific cell signaling pathways and molecular mechanisms. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for the study of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride. One direction is the continued study of the compound's potential applications in the treatment of cancer and neurological disorders. Another direction is the development of more selective and potent derivatives of the compound, which may have improved efficacy and reduced toxicity. Additionally, the compound may be studied for its potential applications in other areas of medicinal chemistry, such as the development of novel antibiotics or antiviral agents.
Métodos De Síntesis
The synthesis of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the reaction of 6-methylpyrimidin-4-amine with 4-pyrrolidin-1-ylbenzaldehyde in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with hydrochloric acid to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4.ClH/c1-12-10-15(17-11-16-12)18-13-4-6-14(7-5-13)19-8-2-3-9-19;/h4-7,10-11H,2-3,8-9H2,1H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNJNVCLXFSVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)

![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)


![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)

![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)


![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)